molecular formula C14H13NO B14287566 Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]- CAS No. 138823-82-2

Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-

Cat. No.: B14287566
CAS No.: 138823-82-2
M. Wt: 211.26 g/mol
InChI Key: QOTRTSANNXRARO-UHFFFAOYSA-N
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Description

1-(4-Benzylpyridin-3-yl)ethanone is an organic compound with the molecular formula C14H13NO It features a pyridine ring substituted at the 3-position with an ethanone group and at the 4-position with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Benzylpyridin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-benzylpyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of 1-(4-benzylpyridin-3-yl)ethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Benzylpyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-benzylpyridin-3-yl)ethanone depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The benzyl and pyridine moieties can interact with active sites or binding pockets, affecting the activity of the target molecule. Detailed studies on its molecular targets and pathways are necessary to elucidate its precise mechanism of action .

Comparison with Similar Compounds

  • 1-(4-Methylpyridin-3-yl)ethanone
  • 1-(4-Ethylpyridin-3-yl)ethanone
  • 1-(4-Phenylpyridin-3-yl)ethanone

Comparison: 1-(4-Benzylpyridin-3-yl)ethanone is unique due to the presence of the benzyl group, which can enhance its lipophilicity and binding affinity to certain targets compared to its methyl or ethyl analogs. The phenyl analog may exhibit similar properties, but the benzyl group provides additional flexibility and potential for interactions .

Conclusion

1-(4-Benzylpyridin-3-yl)ethanone is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

138823-82-2

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-(4-benzylpyridin-3-yl)ethanone

InChI

InChI=1S/C14H13NO/c1-11(16)14-10-15-8-7-13(14)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3

InChI Key

QOTRTSANNXRARO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2

Origin of Product

United States

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